Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)

Catalog No.
S14488305
CAS No.
62030-34-6
M.F
C8H7N3O8
M. Wt
273.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)

CAS Number

62030-34-6

Product Name

Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)

IUPAC Name

2-(2,4-dinitrophenoxy)ethyl nitrate

Molecular Formula

C8H7N3O8

Molecular Weight

273.16 g/mol

InChI

InChI=1S/C8H7N3O8/c12-9(13)6-1-2-8(7(5-6)10(14)15)18-3-4-19-11(16)17/h1-2,5H,3-4H2

InChI Key

UTUMHAGEPUQRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO[N+](=O)[O-]

Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester), commonly referred to as 2-(2,4-dinitrophenoxy)ethyl nitrate, is a chemical compound characterized by the presence of a nitro group attached to a phenoxy group. It is classified under the category of nitro compounds and esters, with the molecular formula C9H10N4O5C_9H_{10}N_4O_5 and a CAS number of 62030-34-6. This compound is notable for its potential applications in various fields, including propellant technology and pharmaceuticals.

  • Oxidation: Under specific conditions, this compound can be oxidized to produce various oxidation products.
  • Reduction: It can also participate in reduction reactions where nitro groups are converted into amino groups, yielding different derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include nitric acid for nitration and reducing agents like hydrogen or metal hydrides for reduction.

The synthesis of 2-(2,4-dinitrophenoxy)ethyl nitrate typically involves several steps:

  • Nitration: The process begins with the nitration of 2,4-dinitrophenol to produce 2,4-dinitrophenoxy ethanol.
  • Esterification: The resulting intermediate is then reacted with nitric acid to form the final product, 2-(2,4-dinitrophenoxy)ethyl nitrate .

A novel method has been proposed that involves using 2,4-dinitrochlorobenzene and ethylene glycol in the presence of a strong base to synthesize the compound more efficiently while controlling the reaction conditions to favor desired products .

Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) has several important applications:

  • Propellant Technology: It is utilized in missile servo mechanisms and as an additive in propellants due to its energetic properties.
  • Pharmaceuticals: Its derivatives may have potential therapeutic effects in treating various diseases .
  • Industrial Uses: The compound may also find applications in the production of explosives or as a reagent in organic synthesis.

Several compounds share structural similarities with 2-(2,4-dinitrophenoxy)ethyl nitrate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Ethanol, 2-(4-nitrophenoxy)-Nitro compoundExhibits antibacterial properties
Ethanol, 2-(3-nitrophenoxy)-Nitro compoundPotential use in pharmaceuticals
Ethanol, 2-(dinitroaniline)-Amino-nitro compoundKnown for mutagenic activity
Ethanol, 2-(dinitrophenylhydrazine)-Hydrazine derivativeUsed for identifying carbonyl compounds

The uniqueness of 2-(2,4-dinitrophenoxy)ethyl nitrate lies in its specific combination of nitro and ester functionalities that enhance its energetic properties while potentially offering unique biological activities compared to its analogs .

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Exact Mass

273.02331419 g/mol

Monoisotopic Mass

273.02331419 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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